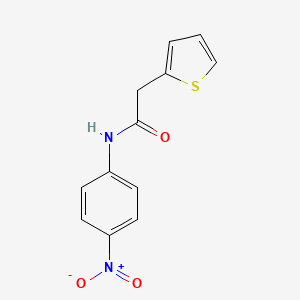![molecular formula C16H19NO3S B4182445 N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4182445.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It is a potent analgesic with a chemical structure that is similar to other opioids such as fentanyl and morphine. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide acts on the mu-opioid receptor in the brain and spinal cord, which results in the activation of a variety of intracellular signaling pathways. This leads to the inhibition of neurotransmitter release, which ultimately results in the suppression of pain signals. N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide also has other effects on the body, including the suppression of cough reflex and the reduction of gastrointestinal motility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide are similar to other opioids, including the suppression of pain, cough reflex, and gastrointestinal motility. However, due to its high potency, N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide can also produce severe respiratory depression, which can be fatal in some cases. Other potential side effects include dizziness, sedation, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in lab experiments include its high potency and selectivity for the mu-opioid receptor, which allows for more precise studies of opioid pharmacology. However, the limitations of using N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide include its potential for abuse and toxicity, which requires careful handling and disposal procedures.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide, including the development of new opioid analgesics with improved safety and efficacy profiles, the investigation of the molecular mechanisms underlying opioid addiction, and the exploration of novel therapeutic applications for opioids. Additionally, further studies are needed to better understand the potential risks and benefits of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide, as well as its impact on public health and safety.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide has been used in scientific research to study its pharmacological properties and potential therapeutic applications. One study found that N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is a potent and selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Other studies have investigated the potential use of N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of chronic pain, opioid addiction, and other medical conditions.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-7-13(9-21-10)16(18)17-11(2)12-5-6-14(19-3)15(8-12)20-4/h5-9,11H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSYWVXWOKWNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4182380.png)
![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4182387.png)


![N-cyclohexyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182416.png)
![2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4182423.png)
![N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide](/img/structure/B4182428.png)

![1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4182439.png)
![1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-4-piperidinol](/img/structure/B4182459.png)

![5-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4182484.png)